molecular formula C10H7BrFN3O B13179728 (E)-6-Bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-6-Bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13179728
M. Wt: 284.08 g/mol
InChI Key: VWSOQLBXMQMCFH-UHFFFAOYSA-N
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Description

(E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, fluorine, and hydroxyisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of (E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline derivatives.

Scientific Research Applications

(E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide include other halogenated isoquinoline derivatives, such as:

  • 6-Bromo-5-fluoroisoquinoline
  • 6-Chloro-5-fluoroisoquinoline
  • 6-Iodo-5-fluoroisoquinoline

Uniqueness

What sets (E)-6-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7BrFN3O

Molecular Weight

284.08 g/mol

IUPAC Name

6-bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7BrFN3O/c11-7-2-1-6-5(8(7)12)3-4-14-9(6)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

VWSOQLBXMQMCFH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C2=C1C(=NC=C2)/C(=N\O)/N)F)Br

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C(=NO)N)F)Br

Origin of Product

United States

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